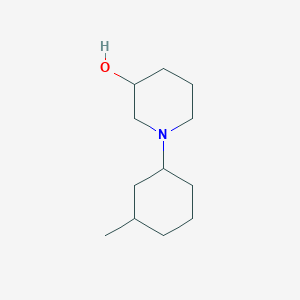
1-(3-methylcyclohexyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylcyclohexyl)-3-piperidinol, commonly known as MCHP, is a chemical compound that belongs to the class of piperidine derivatives. MCHP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of MCHP is not fully understood. However, studies suggest that MCHP acts on the central nervous system by modulating the activity of neurotransmitters, such as dopamine, serotonin, and noradrenaline. MCHP has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
MCHP has been shown to have various biochemical and physiological effects. Studies have demonstrated that MCHP can reduce pain and inflammation by inhibiting the production of pro-inflammatory cytokines. MCHP has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In addition, MCHP has been shown to have sedative effects by increasing the activity of GABA, an inhibitory neurotransmitter.
Advantages and Limitations for Lab Experiments
MCHP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MCHP also exhibits a wide range of pharmacological effects, making it a versatile compound for studying various physiological and pathological processes. However, MCHP has some limitations for lab experiments. It has low water solubility, which may limit its bioavailability and pharmacokinetic properties. In addition, MCHP has not been extensively studied for its potential toxicity, which may pose a risk for researchers working with the compound.
Future Directions
There are several future directions for research on MCHP. First, more studies are needed to elucidate the exact mechanism of action of MCHP. Second, further investigation is needed to determine the potential therapeutic applications of MCHP, particularly in the treatment of anxiety, depression, and drug addiction. Third, studies are needed to evaluate the safety and toxicity of MCHP, particularly for long-term use. Finally, the development of novel analogs of MCHP may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of MCHP involves the reaction of 3-methylcyclohexanone with piperidine in the presence of a reducing agent, such as sodium borohydride. The reaction yields MCHP as a white crystalline powder. The purity of the compound can be enhanced by recrystallization or chromatography techniques.
Scientific Research Applications
MCHP has been extensively studied for its potential therapeutic applications. Studies have shown that MCHP exhibits analgesic, anti-inflammatory, and antidepressant-like effects. MCHP has also been investigated as a potential treatment for drug addiction. In addition, MCHP has been shown to have anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety and sleep disorders.
properties
IUPAC Name |
1-(3-methylcyclohexyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-4-2-5-11(8-10)13-7-3-6-12(14)9-13/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKFPZONMAFEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclohexyl)piperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5170860.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5170864.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5170869.png)
![N-isopropyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5170875.png)
![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170882.png)
![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5170884.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B5170898.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B5170905.png)
![(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5170920.png)


![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)